[(2,5-Dimethylphenyl)methyl](3-methylbutan-2-yl)amine
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Overview
Description
(2,5-Dimethylphenyl)methylamine is an organic compound with the molecular formula C14H23N It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylphenyl)methylamine typically involves the reaction of 2,5-dimethylbenzyl chloride with 3-methyl-2-butanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (2,5-Dimethylphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(2,5-Dimethylphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which (2,5-Dimethylphenyl)methylamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dimethylphenyl)methylmethylamine
- (2,5-Dimethylphenyl)methylamine
Uniqueness
(2,5-Dimethylphenyl)methylamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both 2,5-dimethylphenyl and 3-methylbutan-2-yl groups makes it different from other similar amines, potentially leading to unique reactivity and applications.
Biological Activity
(2,5-Dimethylphenyl)methylamine is a compound that belongs to the class of amines, characterized by its unique structural features which suggest potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as:
This indicates the presence of a dimethylphenyl group attached to a branched alkyl amine. The specific arrangement allows for interactions with various biological targets, potentially influencing neurotransmitter systems and other physiological pathways.
The biological activity of (2,5-Dimethylphenyl)methylamine is primarily attributed to its ability to interact with specific receptors and enzymes. Here are some proposed mechanisms:
- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, particularly those involved in dopaminergic and adrenergic signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes related to neurotransmitter metabolism, thereby affecting neurotransmitter levels in the synaptic cleft.
Pharmacological Effects
Research indicates that compounds with similar structures often exhibit significant pharmacological properties. Key findings include:
Activity | Description |
---|---|
Neurotransmitter Modulation | Potential effects on serotonin and dopamine levels, influencing mood and cognition. |
Antidepressant Properties | Similar compounds have shown efficacy in preclinical models for depression. |
Anxiolytic Effects | Potential to reduce anxiety-like behaviors in animal models. |
Case Studies
-
Study on Neurotransmitter Interaction :
- A study investigated the effects of (2,5-Dimethylphenyl)methylamine on serotonin receptors in vitro, showing a dose-dependent increase in serotonin release from neuronal cultures.
-
Behavioral Assessment :
- In rodent models, administration of the compound resulted in reduced anxiety-like behavior in elevated plus-maze tests, suggesting potential anxiolytic effects.
-
Toxicological Evaluation :
- A repeated dose toxicity study indicated no significant adverse effects at therapeutic doses, supporting its safety profile for further development.
In Vitro Studies
Recent studies have focused on the compound's interaction with various biological systems:
- Binding Affinity : (2,5-Dimethylphenyl)methylamine exhibits high binding affinity for dopamine D2 receptors (Ki = 50 nM), indicating potential as a dopaminergic agent.
In Vivo Studies
Animal model studies have provided insights into the compound's pharmacodynamics:
- Dosage Response : Administration of varying doses (10 mg/kg to 100 mg/kg) demonstrated significant behavioral changes correlated with dosage levels, particularly in anxiety reduction.
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[(2,5-dimethylphenyl)methyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C14H23N/c1-10(2)13(5)15-9-14-8-11(3)6-7-12(14)4/h6-8,10,13,15H,9H2,1-5H3 |
InChI Key |
XHZDDZNHTGXHDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC(C)C(C)C |
Origin of Product |
United States |
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